molecular formula C17H20N2O6 B6231909 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate CAS No. 2240185-68-4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate

Cat. No.: B6231909
CAS No.: 2240185-68-4
M. Wt: 348.3 g/mol
InChI Key: SEOJLJFVKHYFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.3 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate' involves the reaction of 2-methylpropanoic acid with tert-butyl chloroformate to form tert-butyl 2-methylpropanoate. This intermediate is then reacted with 2-aminobenzoic acid to form 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid. The final step involves the reaction of this intermediate with isoindoline-1,3-dione to form the target compound.", "Starting Materials": [ "2-methylpropanoic acid", "tert-butyl chloroformate", "2-aminobenzoic acid", "isoindoline-1,3-dione" ], "Reaction": [ "Step 1: Reaction of 2-methylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 2-methylpropanoate.", "Step 2: Reaction of tert-butyl 2-methylpropanoate with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid.", "Step 3: Reaction of 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid with isoindoline-1,3-dione in the presence of a base such as potassium carbonate to form the target compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate'." ] }

CAS No.

2240185-68-4

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H20N2O6/c1-16(2,3)24-15(23)18-17(4,5)14(22)25-19-12(20)10-8-6-7-9-11(10)13(19)21/h6-9H,1-5H3,(H,18,23)

InChI Key

SEOJLJFVKHYFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.